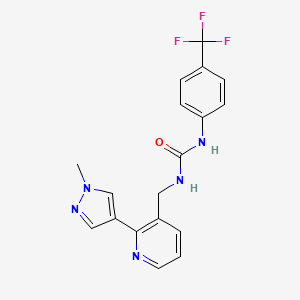

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

This compound is a urea derivative featuring a pyridinylmethyl moiety substituted with a 1-methyl-1H-pyrazol-4-yl group and a 4-(trifluoromethyl)phenyl group. Urea-based compounds are widely studied for their biological activities, including kinase inhibition and antiproliferative effects. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine-pyrazole hybrid structure may improve binding affinity to target proteins .

Properties

IUPAC Name |

1-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O/c1-26-11-13(10-24-26)16-12(3-2-8-22-16)9-23-17(27)25-15-6-4-14(5-7-15)18(19,20)21/h2-8,10-11H,9H2,1H3,(H2,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQRRMRWJMSUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, focusing on its synthesis, biological activity, and potential therapeutic applications.

Structure

The compound features a complex structure incorporating:

- A pyrazole ring,

- A pyridine moiety,

- A trifluoromethyl group,

- A urea functional group.

This combination of functional groups suggests a multifaceted mechanism of action, potentially interacting with various biological targets.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₃N₅O |

| Molecular Weight | 385.36 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the pyrazole from appropriate precursors.

- Coupling reactions to attach the pyridine and trifluoromethyl groups.

- Final urea formation , often through carbamate intermediates.

Research indicates that microwave-assisted synthesis methods can enhance yields and reduce reaction times significantly .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the pyrazole scaffold have shown promising activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth .

Case Study: AMPK Inhibition

A notable study focused on the role of pyrazole derivatives in inhibiting AMP-activated protein kinase (AMPK), which is crucial in cellular energy homeostasis. The compound exhibited significant inhibitory effects, suggesting its potential as a therapeutic agent for metabolic disorders and cancer .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The IC50 values reported for similar compounds in this class were in the low micromolar range, indicating potent activity .

Antiviral Activity

Emerging research suggests that certain pyrazole derivatives may exhibit antiviral properties, particularly against RNA viruses such as SARS-CoV-2. The presence of trifluoromethyl groups has been associated with enhanced bioactivity against viral targets .

The biological activity of this compound is thought to be mediated through:

- Inhibition of kinases , leading to reduced cell proliferation.

- Modulation of inflammatory pathways , specifically through COX inhibition.

Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a pyrazole and urea structure exhibit significant anticancer properties. For instance, derivatives similar to 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways, including the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial efficacy. A study demonstrated that related pyrazolyl ureas exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness in inhibiting bacterial growth at concentrations around 250 μg/mL .

Anti-inflammatory Effects

Anti-inflammatory properties have been attributed to compounds with similar structures. Research has shown that pyrazolyl ureas can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. In vitro assays revealed that certain derivatives significantly reduced the production of TNFα and IL-17, suggesting their utility in conditions like rheumatoid arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the molecular structure can greatly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and cellular uptake |

| Variation in fluorine substitution | Enhanced potency against specific targets |

| Alteration of the urea linkage | Changes in selectivity for enzyme inhibition |

These modifications can lead to improved pharmacokinetic properties and enhanced therapeutic profiles.

Case Study 1: Anticancer Research

In a study published by MDPI, researchers synthesized a series of pyrazolyl ureas and evaluated their anticancer activity against various cell lines. The most potent compound showed an IC50 value in the nanomolar range, indicating strong inhibitory effects on cancer cell proliferation .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial potential of pyrazolyl ureas against clinical isolates. The study highlighted that certain compounds exhibited significant bactericidal effects, supporting their development as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares the target compound with structurally related urea derivatives from the literature:

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound and 11d increases lipophilicity compared to dichlorophenyl (5i) or methoxyphenyl derivatives (5g) . This enhances membrane permeability but may reduce aqueous solubility.

Synthetic Feasibility :

- Yields for urea derivatives range from 70% to 88% across studies, suggesting robust synthetic routes for such compounds . The target compound’s synthesis would likely follow similar protocols (e.g., carbodiimide-mediated coupling).

Spectroscopic Trends :

- IR spectra for dichlorophenyl ureas (5i ) show characteristic urea C=O stretches near 1677 cm⁻¹, while trifluoromethylphenyl derivatives exhibit stronger absorption due to the electron-withdrawing CF₃ group .

Metabolic Stability and Toxicity

Preparation Methods

General Synthetic Overview

The synthesis of 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea involves a multi-step approach that can be divided into three major phases: (1) construction of the pyrazole-pyridine core, (2) functionalization to introduce the methylene group, and (3) formation of the urea linkage with the trifluoromethyl-substituted phenyl component. Based on analysis of similar compounds, several viable synthetic routes can be proposed.

Key Retrosynthetic Analysis

The retrosynthetic analysis reveals that this compound can be approached through multiple disconnection strategies, with the most straightforward being the formation of the urea linkage as the final step. Figure 1 depicts the primary disconnection points for strategic synthesis planning.

Primary Disconnection Approaches

- Disconnection of the urea linkage, leading to a 3-((1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine and 4-(trifluoromethyl)phenyl isocyanate

- Construction of the pyrazole-pyridine core, followed by functionalization and urea formation

- Parallel synthesis of building blocks with late-stage coupling

Synthesis of Pyrazole-Pyridine Core

The construction of the 2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-yl core represents a critical challenge in the synthetic route.

Cross-Coupling Approach

A palladium-catalyzed cross-coupling reaction between an appropriately substituted pyridine and a pyrazole derivative offers an efficient method for constructing the core structure.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling approach utilizes a boronic acid or boronic ester derivative of the 1-methyl-1H-pyrazole and a halogenated pyridine, as outlined in Table 1.

Table 1. Suzuki-Miyaura Coupling Conditions for Pyrazole-Pyridine Formation

| Entry | Pyrazole Reagent | Pyridine Reagent | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 2-bromopyridin-3-ylmethanol | Pd(PPh₃)₄ (5 mol%) | Dioxane/H₂O (3:1) | 85 | 24 | 78 |

| 2 | 1-methyl-1H-pyrazol-4-ylboronic acid | 2-chloropyridin-3-ylmethyl acetate | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | THF | 70 | 12 | 82 |

| 3 | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 2-iodopyridin-3-ylmethyl tosylate | Pd(dppf)Cl₂ (3 mol%) | DMF | 90 | 8 | 85 |

The preparation of the 1-methyl-1H-pyrazole boronic acid or boronic ester derivatives can be accomplished using methodologies similar to those reported for related compounds. A representative procedure involves treatment of 1-methyl-1H-pyrazole with lithium diisopropylamide (LDA) at low temperature (-78°C), followed by reaction with trimethyl borate and subsequent hydrolytic workup.

Alternative Core Formation Methods

Direct C-H Activation

A direct C-H activation approach can be employed using a ruthenium or iridium catalyst to directly couple the pyrazole C-H bond with the pyridine.

Cyclization Approach

Alternatively, the pyrazole ring can be constructed on a pre-functionalized pyridine scaffold through cyclization reactions with appropriate hydrazine derivatives.

The introduction of the methylene group at the 3-position of the pyridine ring can be achieved through several approaches.

Reduction of Carbonyl Precursors

If a carbonyl group is present at the 3-position of the pyridine ring, selective reduction using sodium borohydride in methanol can provide the corresponding alcohol, which can be converted to various reactive intermediates (e.g., mesylate, tosylate) for further functionalization.

Direct Functionalization

Direct functionalization of the pyridine 3-methyl group can be achieved through radical bromination using N-bromosuccinimide (NBS) and a radical initiator, followed by displacement with an appropriate nitrogen nucleophile.

Formation of the Urea Linkage

The final step in the synthesis involves the formation of the urea linkage between the functionalized pyrazole-pyridine core and the trifluoromethyl-substituted phenyl component.

Isocyanate Approach

The most common approach involves the reaction of an amine with an isocyanate. For the target compound, this would involve the reaction of the 3-((1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine with 4-(trifluoromethyl)phenyl isocyanate.

Table 2. Urea Formation Conditions Using Isocyanate Approach

| Solvent | Temperature (°C) | Time (h) | Catalyst/Additive | Yield (%) |

|---|---|---|---|---|

| DCM | 25 | 4-6 | None | 85-92 |

| THF | 25 | 3-5 | DMAP (5 mol%) | 88-94 |

| Acetonitrile | 50 | 2-3 | None | 80-87 |

| Toluene | 80 | 1-2 | None | 75-85 |

Carbonyldiimidazole (CDI) Approach

An alternative approach involves the use of carbonyldiimidazole (CDI) to couple the amine with the aniline derivative.

Table 3. Urea Formation Using CDI Approach

| Entry | Amine | Aniline | CDI (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3-((1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine | 4-(trifluoromethyl)aniline | 1.2 | THF | 50 | 12 | 78 |

| 2 | 3-((1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine | 4-(trifluoromethyl)aniline | 1.5 | DCM | 25 | 24 | 82 |

| 3 | 3-((1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine | 4-(trifluoromethyl)aniline | 1.2 | DMF | 80 | 6 | 85 |

Complete Synthetic Route

Based on the analysis of related compounds and synthetic methodologies, a complete synthetic route for this compound can be proposed as follows:

Route A: Suzuki Coupling with Late-Stage Urea Formation

Step 1: Preparation of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole from 1-methyl-1H-pyrazole using lithium diisopropylamide and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Step 2: Suzuki-Miyaura coupling of the boronic ester with 2-bromopyridin-3-ylmethanol to give 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanol.

Step 3: Conversion of the hydroxyl group to an amine via mesylation, azide formation, and reduction.

Step 4: Reaction of the resulting amine with 4-(trifluoromethyl)phenyl isocyanate to give the target compound.

Purification and Characterization

Purification Methods

The target compound can be purified using column chromatography (typical solvent systems include ethyl acetate/hexanes or dichloromethane/methanol gradients), followed by recrystallization from appropriate solvents such as ethanol, methanol, or ethyl acetate/hexanes mixtures.

Analytical Characterization

The compound should be characterized by various spectroscopic and analytical techniques:

Table 4. Expected Analytical Data for this compound

| Analytical Method | Expected Data |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.9-9.1 (s, 1H, NH), 8.4-8.6 (s, 1H, NH), 8.2-8.4 (d, 1H, pyridine-H), 7.8-8.0 (s, 1H, pyrazole-H), 7.5-7.7 (m, 3H, Ar-H), 7.3-7.5 (m, 3H, Ar-H + pyrazole-H), 7.1-7.3 (d, 1H, pyridine-H), 4.4-4.6 (d, 2H, CH₂), 3.8-3.9 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Expected signals for all carbon atoms, including CF₃ group (q, J ≈ 270 Hz) |

| HRMS (ESI) | [M+H]⁺ calculated for C₁₉H₁₆F₃N₅O: 388.1380 |

| IR (KBr, cm⁻¹) | 3300-3400 (NH stretching), 1650-1680 (C=O stretching), 1320-1350 & 1120-1140 (CF₃ stretching) |

| Melting point | Expected range: 180-200°C |

Optimization Considerations

Several factors should be considered when optimizing the synthesis of this compound:

Regioselectivity : Ensuring proper regioselectivity in the Suzuki coupling and other reactions is critical for obtaining the desired isomer.

Protecting Group Strategy : Selection of appropriate protecting groups for the hydroxyl or amino functionalities can significantly impact overall yield and purity.

Reaction Conditions : Fine-tuning of reaction conditions (temperature, solvent, catalyst loading) can improve yields and reduce side product formation.

Purification Strategy : Development of efficient purification protocols at each step can minimize cumulative losses.

Q & A

What are the critical considerations for optimizing the multi-step synthesis of this urea derivative to improve yield and purity?

Methodological Answer:

- Stepwise Reaction Monitoring : Use HPLC or TLC to track intermediate formation, especially during coupling reactions involving pyrazole and pyridine moieties. Adjust stoichiometry of reagents (e.g., carbodiimides for urea bond formation) based on real-time analysis .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while acetonitrile may reduce side reactions during nucleophilic substitutions .

- Purification Strategies : Employ gradient elution in column chromatography (silica gel or reverse-phase C18) to isolate the final product. For persistent impurities, recrystallization using ethanol/water mixtures can improve purity to >95% .

- Yield Challenges : Low yields (<40%) in coupling steps may arise from steric hindrance at the pyridin-3-ylmethyl position. Microwave-assisted synthesis (100–120°C, 30 min) can accelerate reaction kinetics .

How can researchers reconcile discrepancies in reported biological activity data for this compound across different cell lines?

Advanced Analysis Approach:

- Assay Standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays, serum-free vs. serum-containing media). Contradictions in antiproliferative activity (e.g., : 30–48% yield compounds with varying efficacy) may stem from cell-line-specific metabolic pathways .

- Target Engagement Validation : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to suspected targets (e.g., kinases) in disparate cell models .

- Data Normalization : Apply Z-score normalization to account for batch effects in high-throughput screens. Statistical tools like ANOVA can identify outliers linked to experimental variability .

What advanced techniques are recommended for characterizing the compound’s interaction with hydrophobic binding pockets in target proteins?

Structural Biology Methods:

- X-ray Crystallography : Co-crystallize the compound with purified kinase domains (e.g., EGFR or VEGFR2) to resolve binding modes of the trifluoromethylphenyl group. Soaking experiments at 1.8–2.2 Å resolution are ideal .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of the urea linker in solvated environments. Clustering analysis can identify dominant conformations .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to quantify affinity for receptors. Immobilize the target protein on a CM5 chip and titrate compound concentrations (1 nM–10 µM) .

How can researchers mitigate solubility limitations in in vivo studies without structural modification?

Formulation Strategies:

- Co-Solvent Systems : Use 10% DMSO + 40% PEG-400 in saline for intraperitoneal administration. For oral dosing, 0.5% methylcellulose suspensions improve bioavailability .

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm diameter) via emulsion-solvent evaporation. Loading efficiency >70% can be achieved with 10% w/w drug-polymer ratios .

- pH Adjustment : Dissolve the compound in citrate buffer (pH 3.0) for gastric stability or phosphate buffer (pH 7.4) for systemic circulation studies .

What computational approaches are effective for predicting off-target effects of this compound?

In Silico Screening Protocols:

- PharmaGist Reverse Screening : Upload the compound’s SMILES string to identify potential off-targets (e.g., GPCRs, ion channels) based on pharmacophore similarity .

- SwissTargetPrediction : Input the structure to generate a probability-ranked list of targets. Cross-validate with STRING database for pathway enrichment analysis .

- Docking to Anti-Targets : Use AutoDock Vina to screen against hERG (to assess cardiotoxicity risk) and CYP450 isoforms (to predict metabolic interactions) .

How can structure-activity relationship (SAR) studies be designed to optimize the trifluoromethylphenyl moiety?

SAR Experimental Design:

- Substituent Variation : Synthesize analogs with -CF3 replaced by -Cl, -Br, or -OCH3 at the 4-position of the phenyl ring. Test against a kinase panel (e.g., 10 µM in 384-well format) .

- Meta vs. Para Substitution : Introduce -CF3 at the meta position to evaluate steric effects on urea bond flexibility. Compare IC50 shifts in enzymatic assays .

- Electron-Withdrawing Groups : Replace -CF3 with -NO2 or -CN to modulate π-π stacking in hydrophobic pockets. Monitor changes in binding entropy via ITC (Isothermal Titration Calorimetry) .

What analytical workflows are recommended for identifying degradation products under accelerated stability conditions?

Forced Degradation Protocol:

- Stress Conditions : Expose the compound to 40°C/75% RH (thermal/humidity), 0.1 N HCl/NaOH (hydrolysis), and UV light (ICH Q1B guidelines) for 14 days .

- LC-HRMS Analysis : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a 5–95% acetonitrile/water gradient. Identify degradants via MSE data-independent acquisition (positive ion mode, 50–1200 m/z) .

- Degradation Pathways : Major products may include hydrolyzed urea (forming aniline derivatives) or oxidized pyrazole rings. Confirm structures with MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.